2-ethoxy-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)acetamide
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Overview
Description
2-ethoxy-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)acetamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry due to their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)acetamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Ethoxy Group: The ethoxy group can be introduced through an alkylation reaction using ethyl iodide and a suitable base.
Acetamide Formation: The final step involves the formation of the acetamide group through the reaction of the intermediate compound with acetic anhydride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)acetamide can undergo various chemical reactions, including:
Substitution: The ethoxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, aryl halides, and suitable bases.
Major Products Formed
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of alcohols.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
2-ethoxy-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-ethoxy-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)acetamide involves its interaction with specific molecular targets and pathways. The indole core is known to interact with various receptors and enzymes, modulating their activity and leading to the observed biological effects . The exact molecular targets and pathways may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Tryptophan: An essential amino acid with an indole core.
Serotonin: A neurotransmitter derived from tryptophan with an indole structure.
Uniqueness
2-ethoxy-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)acetamide is unique due to its specific functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-ethoxy-N-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-3-20-10-15(19)16-8-14(18)12-9-17(2)13-7-5-4-6-11(12)13/h4-7,9,14,18H,3,8,10H2,1-2H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWPAYHQVSBKZCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NCC(C1=CN(C2=CC=CC=C21)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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